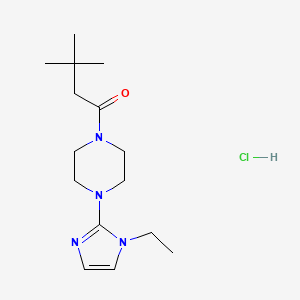

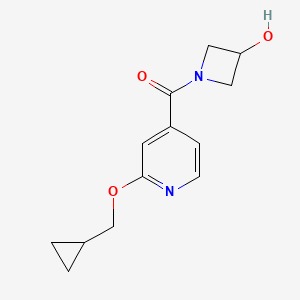

![molecular formula C17H9NO4 B2746318 6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid CAS No. 109964-49-0](/img/structure/B2746318.png)

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several studies. One approach involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis

The molecular structure of “6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid” is defined by its molecular formula, C17H9NO4. Further details about its structure might be available in specialized databases or scientific literature.Applications De Recherche Scientifique

Photoluminescence Behavior : One study presents 6-Amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials demonstrating reversible pH-dependent optical properties. These compounds exhibit a dramatic blue shift in fluorescence emission upon protonation, a process driven by C-protonation rather than N-protonation. This unusual behavior highlights their potential in designing pH-sensitive optical materials (Outlaw et al., 2016).

Synthetic Routes and Bioactive Analogs : Research focused on synthesizing chiral non-racemic benzothienoindolizines has led to efficient approaches for creating novel bioactive tylophorine alkaloid analogs. These synthetic pathways are valuable for producing enantiopure compounds with potential medicinal applications, including indolizidine derivatives with defined stereochemistry (Šafár̆ et al., 2009).

Amidation of Indolizine Carboxylic Acids : A study demonstrates the use of propylphosphonic acid anhydride as a coupling agent for the amidation of indolizine-2-carboxylic acids, leading to a series of indolizine-2-carboxamido derivatives. This methodology provides a route to synthesize compounds with potential medicinal properties, showcasing the versatility of indolizine derivatives in drug development (Sekgota et al., 2021).

Photooxidation for Rapid Uncaging : Research on 3-acyl-2-methoxyindolizines under red light irradiation in the presence of a catalytic amount of methylene blue has revealed a method for the near-quantitative release of alcohols or carboxylic acids. This rapid photouncaging technique could be applied to release functional molecules, including carboxylic anticancer drugs and phenolic fluorescent dyes, from indolizine conjugates, indicating potential applications in controlled drug delivery and bioimaging (Watanabe et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)12(17(21)22)11-7-3-4-8-18(11)14/h1-8H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTDBHRFVHGMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

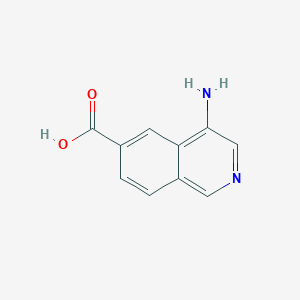

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)

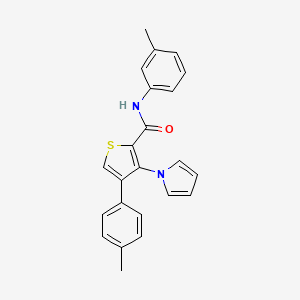

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2746236.png)

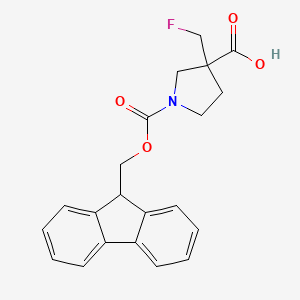

![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)